4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene
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Overview
Description
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene, also known as DAPTA, is a synthetic cyclic peptide that has been used in scientific research for its potential as an HIV-1 entry inhibitor.
Scientific Research Applications
Antimicrobial Activity
- Novel thiophene-containing compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones demonstrated potent activity against Gram-positive organisms, highlighting their potential as antibacterial agents (Sun et al., 2014).
Synthetic Methodologies
- Research on synthetic methodologies for related compounds includes the development of concise synthesis routes for complex thiophene and naphthalene derivatives. These methods facilitate the creation of compounds with potential applications in material science and pharmacology (Pratap et al., 2005).
Opto-Electronic Materials
- Heterocyclic compounds incorporating thiophene units have been explored for their opto-electronic properties. For example, materials designed for blue and green emissions have applications in opto-electronic devices, demonstrating the versatility of thiophene-based compounds in material science (Ramkumar & Kannan, 2015).
Safety And Hazards
properties
IUPAC Name |
5-phenyl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-2-7-14(8-3-1)20-22-17(15-9-4-5-10-18(15)23-20)13-16(21-22)19-11-6-12-24-19/h1-12,17,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEFRUATYSNLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene |
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